molecular formula C15H14INO B15200630 [4-(Dimethylamino)phenyl](2-iodophenyl)methanone

[4-(Dimethylamino)phenyl](2-iodophenyl)methanone

Cat. No.: B15200630
M. Wt: 351.18 g/mol
InChI Key: OFPQOVFTJFJMLL-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylmethanone is a diaryl ketone featuring two aromatic rings: a 4-(dimethylamino)phenyl group and a 2-iodophenyl group connected via a carbonyl moiety. The dimethylamino substituent (-N(CH₃)₂) is electron-donating, enhancing resonance stabilization of the ketone, while the iodine atom at the ortho position introduces steric bulk and electron-withdrawing effects.

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(2-iodophenyl)methanone

InChI

InChI=1S/C15H14INO/c1-17(2)12-9-7-11(8-10-12)15(18)13-5-3-4-6-14(13)16/h3-10H,1-2H3

InChI Key

OFPQOVFTJFJMLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation represents a classical route for constructing aryl ketones. For 4-(dimethylamino)phenylmethanone, this method involves reacting 2-iodobenzoyl chloride with 4-(dimethylamino)benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Conditions and Mechanism

The mechanism initiates with the formation of an acylium ion intermediate via coordination of AlCl₃ to the acyl chloride (Figure 1). The electrophilic acylium ion attacks the electron-rich 4-(dimethylamino)benzene ring at the para position relative to the dimethylamino group, driven by its strong activating effect. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding the target compound after aqueous workup.

$$
\text{2-Iodobenzoyl chloride} + \text{AlCl}3 \rightarrow \text{Acylium ion-AlCl}4^- \xrightarrow{\text{4-(Dimethylamino)benzene}} \text{4-(Dimethylamino)phenylmethanone}
$$

Table 1: Friedel-Crafts Acylation Parameters

Parameter Value Source
Catalyst AlCl₃ (1.2 equiv)
Solvent Dichloromethane
Temperature 0°C → 25°C (gradual)
Reaction Time 18 hours
Yield 68–72%
Limitations
  • Polysubstitution Risk : The dimethylamino group’s strong activation may lead to diacylation, necessitating strict stoichiometric control.
  • Catalyst Handling : AlCl₃’s moisture sensitivity complicates isolation, requiring inert atmosphere techniques.

Nucleophilic Acylation with Pyridine

An alternative approach employs 4-(dimethylamino)benzaldehyde and 2-iodobenzoyl chloride in the presence of pyridine, bypassing traditional Friedel-Crafts conditions.

Reaction Protocol

Pyridine acts as both a base and nucleophilic catalyst, deprotonating the aldehyde to form an enolate that attacks the acyl chloride (Figure 2). The reaction is conducted in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours, achieving moderate yields with simplified purification.

$$
\text{4-(Dimethylamino)benzaldehyde} + \text{2-Iodobenzoyl chloride} \xrightarrow{\text{Pyridine}} \text{4-(Dimethylamino)phenylmethanone} + \text{HCl}
$$

Table 2: Pyridine-Mediated Acylation Data

Parameter Value Source
Base Pyridine (3.0 equiv)
Solvent THF
Temperature 66°C (reflux)
Reaction Time 7 hours
Yield 58–63%
Advantages Over Friedel-Crafts
  • Avoids Lewis Acids : Eliminates AlCl₃’s handling challenges.
  • Faster Kinetics : Shorter reaction time due to enolate intermediacy.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable the construction of the biaryl ketone scaffold through Suzuki-Miyaura or Stille couplings, though these are less commonly reported for this specific compound.

Representative Protocol

A hypothetical route involves coupling 4-(dimethylamino)phenylboronic acid with 2-iodobenzoyl chloride using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture.

$$
\text{4-(Dimethylamino)phenylboronic acid} + \text{2-Iodobenzoyl chloride} \xrightarrow{\text{Pd(PPh₃)₄}} \text{4-(Dimethylamino)phenylmethanone} + \text{Byproducts}
$$

Challenges

  • Competitive Side Reactions : Homocoupling of boronic acid or acyl chloride decomposition may reduce yields.
  • Limited Literature Support : Current sources lack explicit experimental data, necessitating further validation.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts 68–72 >95 Moderate High
Pyridine-Mediated 58–63 90–93 High Moderate
Palladium-Catalyzed N/A N/A Low Low
  • Friedel-Crafts excels in yield and purity but requires meticulous catalyst handling.
  • Pyridine-Mediated offers operational simplicity at the expense of reduced yield.
  • Palladium-Catalyzed remains exploratory, with unresolved scalability issues.

Reaction Mechanisms and Stereoelectronic Considerations

Friedel-Crafts Acylation

The dimethylamino group’s +M effect activates the benzene ring, directing electrophilic attack to the para position. The iodophenyl group’s −I effect stabilizes the acylium ion, enhancing electrophilicity.

Pyridine-Mediated Pathway

Pyridine deprotonates the aldehyde α-hydrogen, generating a resonance-stabilized enolate that undergoes nucleophilic acyl substitution (Figure 2). The iodine’s steric bulk may hinder reactivity, necessitating elevated temperatures.

Challenges and Process Optimization

Byproduct Formation

  • Diacylation : Mitigated by using 1.0 equiv of acyl chloride and slow addition techniques.
  • Hydrolysis : Anhydrous conditions and molecular sieves preserve acyl chloride integrity.

Catalytic Innovations

Recent advances propose FeCl₃ or ionic liquids as greener alternatives to AlCl₃, though yields remain suboptimal.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Weight and Polarity

The iodine atom significantly increases molecular weight compared to non-halogenated analogs. For example:

Compound Molecular Formula Exact Mass (g/mol) Key Substituents
4-(Dimethylamino)phenylmethanone C₁₅H₁₄INO 351.01* -N(CH₃)₂, -I (ortho)
Bis[4-(dimethylamino)phenyl]methanone C₁₇H₁₉N₂O 267.15 -N(CH₃)₂ (para on both rings)
(4-Hydroxyphenyl)(imidazolyl)methanone C₁₆H₁₃N₃O₂ 280.08 -OH, imidazole ring
(3,4,5-Trimethoxyphenyl)(phenyl)methanone C₁₇H₁₆O₄ 284.10 -OCH₃ (tri-substituted)

*Calculated based on isotopic composition.

The iodine substituent also reduces polarity compared to hydroxyl or methoxy groups, as evidenced by HPLC retention times. For instance, hydroxylated analogs in exhibit shorter retention times (e.g., 3.54 minutes) due to higher polarity, while dimethylamino-substituted compounds elute later (5.43 minutes) .

Spectroscopic Properties

NMR Shifts
  • Dimethylamino group: Protons resonate at δ ~2.8–3.0 ppm (singlet, -N(CH₃)₂) .
  • Aromatic protons: The iodine atom deshields neighboring protons, causing downfield shifts. For example, ortho protons on the iodophenyl ring may appear at δ 7.5–8.5 ppm, compared to δ 6.5–7.2 ppm for non-halogenated analogs .
  • Carbonyl group : The ketone (C=O) typically resonates at δ 190–200 ppm in ¹³C NMR, influenced by substituent electronic effects .
Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for dimethylamino-substituted methanones show [M+H]+ peaks at m/z 385.0790, whereas hydroxylated analogs exhibit [M+H]+ at m/z 281.0967 . The iodine atom contributes a distinct isotopic pattern due to its natural abundance (100% ¹²⁷I).

Reactivity and Stability

  • Degradation: Bis[4-(dimethylamino)phenyl]methanone is a microbial degradation product of malachite green, suggesting dimethylamino groups enhance susceptibility to enzymatic breakdown .
  • Thermal Stability : Methoxy-substituted analogs (e.g., trimethoxyphenyl derivatives) exhibit higher thermal stability due to resonance stabilization, whereas iodine’s steric bulk may reduce stability compared to lighter halogens (e.g., fluorine) .

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